

# Application Notes and Protocols: Oxolinic Acid in Aquaculture Medicated Feed

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## Compound of Interest

Compound Name: Oxolinate

Cat. No.: B1232650

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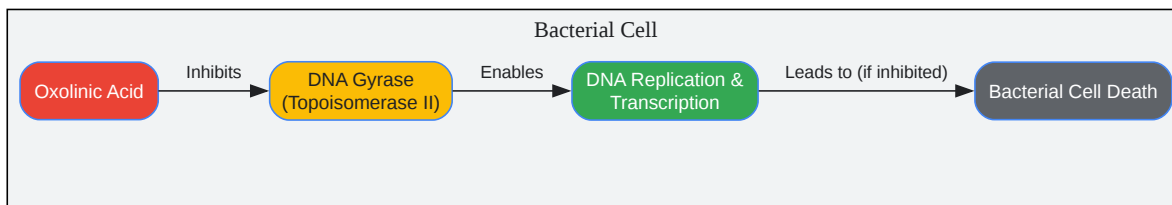
These application notes provide a comprehensive overview of the use of oxolinic acid in treated feed for aquaculture. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this field.

## Introduction

Oxolinic acid is a synthetic quinolone antibiotic that has been widely used in aquaculture to treat and prevent bacterial infections in fish and shrimp.[1][2][3] It is particularly effective against Gram-negative bacteria, which are common pathogens in aquaculture environments.[3][4][5] This document outlines the mechanism of action, provides quantitative data on its application, and details experimental protocols for its use and analysis.

## Mechanism of Action

Oxolinic acid functions by inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication and transcription.[5][6] Specifically, it binds to the A subunit of DNA gyrase, which blocks the enzyme's activity in introducing negative supercoils into the bacterial DNA.[5] This disruption of DNA manipulation ultimately leads to the inhibition of DNA synthesis and bacterial cell death.[5][6][7] This targeted action on a bacterial enzyme makes it selectively toxic to bacteria with relatively low toxicity to animal cells.[5]



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Mechanism of action of Oxolinic Acid.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the use of oxolinic acid in aquaculture, compiled from various studies.

### Table 1: Recommended Dosages and Treatment Durations

Species	Disease	Dosage (mg/kg body weight/day)	Duration (days)	Reference
Fish (general)	Furunculosis, Vibriosis, Enteric Redmouth Disease	10-30	10	<a href="#">[3]</a>
Atlantic Salmon	Vibriosis (cold- water)	15	>10	<a href="#">[3]</a>
Silver Pompano	Gram-negative bacterial infections	12	7	<a href="#">[8]</a>
Nile Tilapia	Aeromonas hydrophila infection	12	7	<a href="#">[9]</a>
Cod	Vibriosis	10-20	10	<a href="#">[10]</a>
Fin fish (general)	General bacterial infections	12	7	<a href="#">[10]</a>

**Table 2: Withdrawal Periods**

Species	Water Temperature (°C)	Dosage	Withdrawal Period (days)	Reference
Fish	30	1 g/kg feed	8	<a href="#">[3]</a>
Atlantic Salmon	4-6	15 mg/kg body weight/day	38	<a href="#">[3]</a>
Atlantic Salmon	13-15	15 mg/kg body weight/day	31	<a href="#">[3]</a>
Rainbow Trout	9-10	12 mg/kg body weight/day for 7 days	6	<a href="#">[3]</a>
Litopenaeus vannamei	29-30	2 g/kg feed for 3 days	15	<a href="#">[1]</a>
Silver Pompano	Tropical conditions	12 mg/kg body weight (single dose)	1.3 (31.2 hours)	<a href="#">[8]</a> <a href="#">[11]</a>
Tilapia	29.2	30 mg/kg body weight/day	17	<a href="#">[12]</a>
Penaeus monodon	29-31	4.5 g/kg feed for 7 days	19	<a href="#">[12]</a>

**Table 3: Minimum Inhibitory Concentrations (MICs)**

Pathogen	MIC (µg/mL)	Reference
Aeromonas salmonicida (10 isolates)	0.0075 - 0.03	<a href="#">[3]</a>
Aeromonas salmonicida (1 strain)	0.02	<a href="#">[3]</a>
Vibrio parahaemolyticus	0.2	<a href="#">[1]</a>
Vibrio anguillarum	0.016	<a href="#">[10]</a>
Shewanella xiamenensis	0.25	<a href="#">[13]</a>
Lactococcus garvieae	1	<a href="#">[13]</a>
Chryseobacterium aquaticum	4	<a href="#">[13]</a>

## Experimental Protocols

### Protocol 1: Preparation of Oxolinic Acid Medicated Feed

Objective: To prepare a homogenous mixture of oxolinic acid in fish or shrimp feed for oral administration.

Materials:

- Oxolinic acid powder (pharmaceutical grade)
- Commercial pellet feed
- Soybean oil or fish oil (as a binder)
- Egg albumin (optional binder for shrimp feed)[\[1\]](#)
- Airtight container or mixer
- Drying area (e.g., newspaper in a cool, dry place)[\[8\]](#)[\[14\]](#)

Procedure:

- **Dose Calculation:** Determine the required concentration of oxolinic acid in the feed based on the target dosage (e.g., mg of oxolinic acid per kg of fish body weight per day) and the daily feeding rate (e.g., % of body weight). For example, to achieve a dose of 12 mg/kg body weight with a feeding rate of 2% of body weight, the feed should contain 600 mg of oxolinic acid per kg of feed ( $12 \text{ mg/kg} / 0.02 \text{ kg feed/kg fish}$ ).
- **Preparation of Coating Solution:**
  - For a simple oil coating, dissolve the calculated amount of oxolinic acid powder in a small amount of oil (e.g., 5 mL of soybean oil per kg of feed).[\[12\]](#)
  - For a more robust coating, especially for shrimp, the oxolinic acid can be mixed with a binder like egg albumin before being mixed with the feed and then coated with oil.[\[1\]](#)
- **Coating the Feed:**
  - Place the required amount of basal pellet feed in an airtight container or mixer.
  - Add the oxolinic acid-oil mixture to the feed.
  - Mix thoroughly to ensure an even coating on all pellets.[\[8\]](#)[\[14\]](#)
- **Drying and Storage:**
  - Spread the coated feed in a thin layer on a clean, dry surface (e.g., newspaper) in a well-ventilated area, away from direct sunlight.[\[8\]](#)[\[14\]](#)
  - Allow the feed to air-dry completely.
  - Store the medicated feed in a cool, dry, and dark place in a sealed container.[\[14\]](#)

## Protocol 2: In Vivo Efficacy Study (Challenge Model)

**Objective:** To evaluate the efficacy of oxolinic acid medicated feed in treating a specific bacterial infection in an aquatic species.

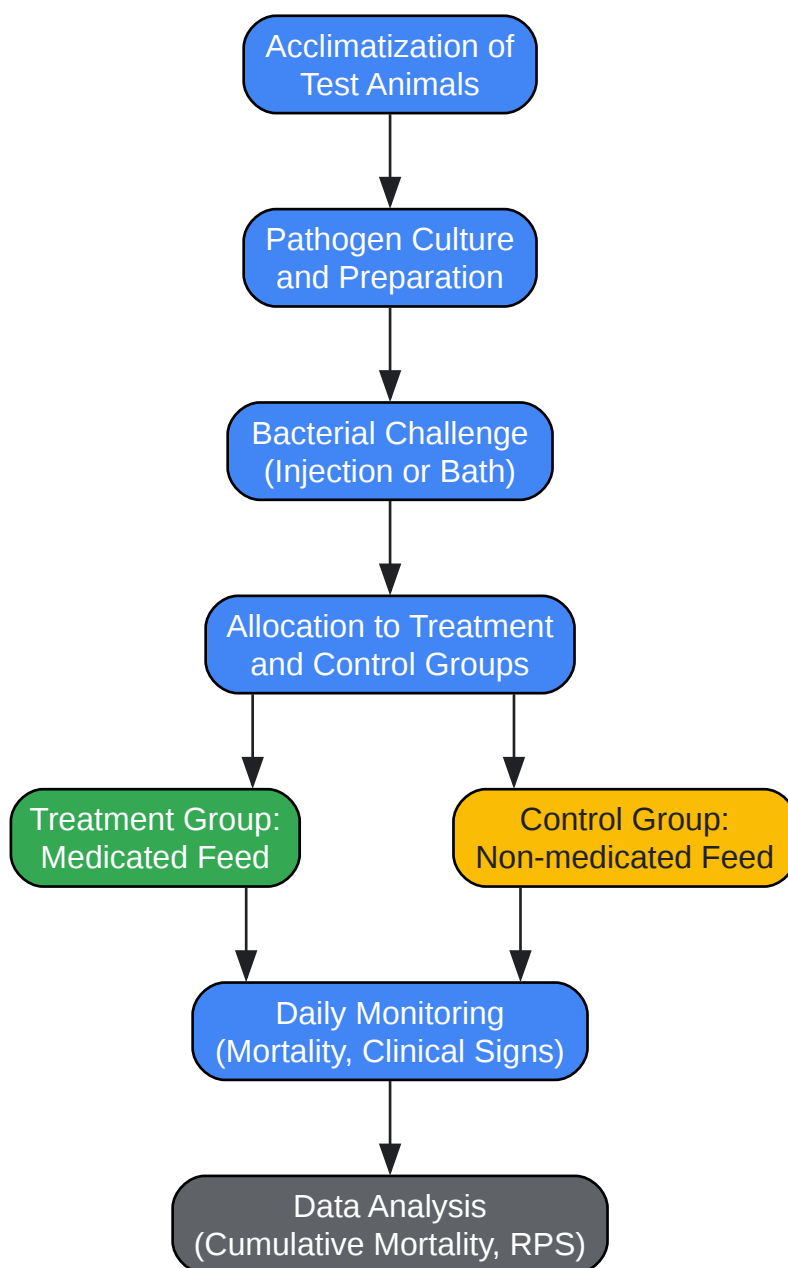
**Materials:**

- Healthy, acclimatized fish or shrimp
- Pathogenic bacterial strain (e.g., *Aeromonas hydrophila*, *Vibrio parahaemolyticus*)
- Sterile culture medium and saline
- Syringes for injection (if applicable)
- Experimental tanks with appropriate water quality control
- Oxolinic acid medicated feed and control feed (without oxolinic acid)

Procedure:

- Acclimatization: Acclimatize the experimental animals to the tank conditions for at least one week prior to the experiment.
- Challenge:
  - Culture the pathogenic bacteria to the desired concentration.
  - Challenge the animals with the pathogen. This can be done through various methods such as intramuscular injection, immersion (bath challenge)[10], or cohabitation with infected individuals. The challenge dose should be predetermined to cause a consistent level of mortality or clinical signs in untreated animals.
- Treatment:
  - Divide the challenged animals into treatment and control groups.
  - Begin feeding the treatment group with the oxolinic acid medicated feed at the predetermined dosage and duration.
  - Feed the control group with the non-medicated control feed.
- Monitoring:
  - Monitor the animals daily for clinical signs of disease, mortality, and feed consumption.

- Record all observations meticulously.
- Data Analysis:
  - Calculate the cumulative mortality and relative percent survival (RPS) for each group.
  - Statistically analyze the differences between the treatment and control groups to determine the efficacy of the oxolinic acid treatment.



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Workflow for an in vivo efficacy study.

## Protocol 3: Determination of Oxolinic Acid Residues in Tissue by HPLC

Objective: To quantify the concentration of oxolinic acid in fish or shrimp tissue.

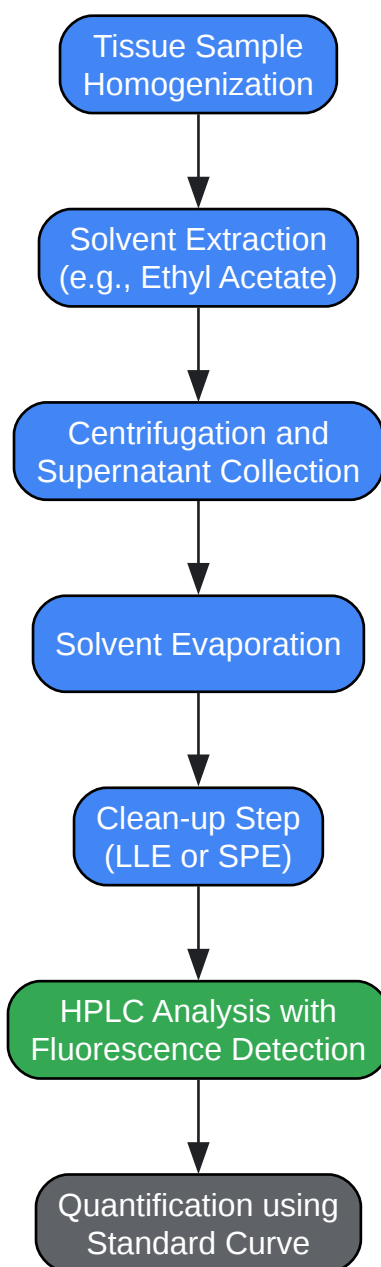
Materials:

- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector[15][16]
- Reverse-phase C18 column[16]
- Tissue homogenizer
- Centrifuge
- Solid-phase extraction (SPE) cartridges (e.g., C18)[16]
- Solvents: ethyl acetate, hexane, acetonitrile, methanol (HPLC grade)[15][17]
- Oxalic acid solution (e.g., 0.01 M)[15]
- Oxolinic acid standard
- Anhydrous sodium sulfate[15]

Procedure:

- Sample Preparation:
  - Homogenize a known weight of tissue (e.g., 0.5-2 g of muscle) with anhydrous sodium sulfate.[15]
- Extraction:
  - Extract the homogenized tissue twice with ethyl acetate.[15]

- Centrifuge the mixture and collect the supernatant.
- Evaporate the solvent to dryness.
- Clean-up (Liquid-Liquid Partitioning or SPE):
  - Liquid-Liquid Partitioning: Partition the residue between hexane and an aqueous solution of 0.01 M oxalic acid. The aqueous phase containing the oxolinic acid is collected for analysis.[\[15\]](#)
  - Solid-Phase Extraction (SPE): Alternatively, the extracted residue can be passed through a C18 SPE column for clean-up. The oxolinic acid is then eluted with an appropriate solvent mixture (e.g., methanol/NH<sub>4</sub>OH).[\[16\]](#)
- HPLC Analysis:
  - Inject the cleaned-up sample into the HPLC system.
  - Use a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer) to separate the oxolinic acid on the C18 column.[\[16\]](#)
  - Detect the oxolinic acid using a fluorescence detector at an excitation wavelength of approximately 327-335 nm and an emission wavelength of about 369-378 nm.[\[15\]](#)[\[16\]](#)
- Quantification:
  - Prepare a calibration curve using standard solutions of oxolinic acid.
  - Quantify the concentration of oxolinic acid in the tissue sample by comparing its peak area to the calibration curve.



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Workflow for HPLC analysis of Oxolinic Acid.

## Disclaimer

These protocols are intended for research and professional use only. The application of oxolinic acid in aquaculture must comply with all local, national, and international regulations regarding antibiotic use in food-producing animals. Always consult with a qualified veterinarian or aquatic animal health specialist before administering any medication. The information provided here is

a synthesis of published research and should be adapted and validated for specific experimental conditions and species.

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